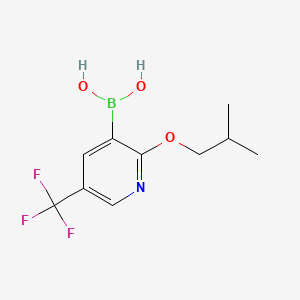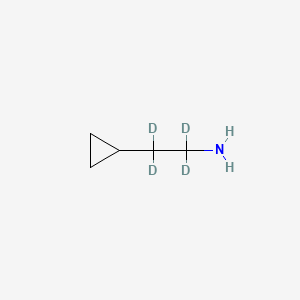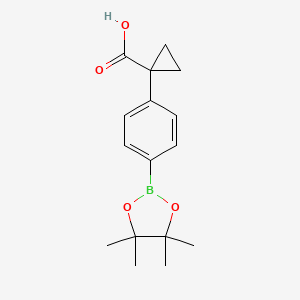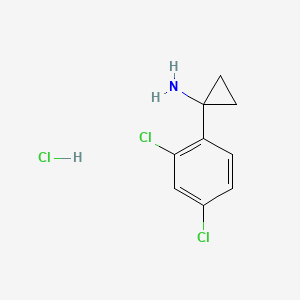
2-MÉTHYLÉTHYLÈNEGLYCOL-1,1,2,2-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethanol, also known as methyl cellosolve, is an organic compound with the formula C3H8O2. It is mainly used as a solvent and is a clear, colorless liquid with an ether-like odor . It belongs to a class of solvents known as glycol ethers, which are notable for their ability to dissolve a variety of different types of chemical compounds and for their miscibility with water and other solvents .
Synthesis Analysis
2-Methoxyethanol can be formed by the nucleophilic attack of methanol on protonated ethylene oxide followed by proton transfer . It is used as a solvent for many different purposes such as varnishes, dyes, and resins . It is also used as an additive in airplane deicing solutions .Molecular Structure Analysis
The molecular formula of 2-Methoxyethanol is C3H8O2 . It has a molar mass of 76.0944 .Chemical Reactions Analysis
In organometallic chemistry, 2-Methoxyethanol is commonly used for the synthesis of Vaska’s complex and related compounds such as carbonylchlorohydridotris (triphenylphosphine)ruthenium (II). During these reactions, the alcohol acts as a source of hydride and carbon monoxide .Physical and Chemical Properties Analysis
2-Methoxyethanol is a colorless liquid with an ether-like odor . It has a density of 0.965 g/cm3, a melting point of -85 °C, and a boiling point of 124 to 125 °C . It is miscible with water .Applications De Recherche Scientifique
1. Étude de diffraction des rayons X, de Raman et de dynamique moléculaire Le 2-méthyléthylèneglycol-1,1,2,2-D4 est utilisé dans l'étude des dérivés du glycol. Il est utilisé dans des études comparatives de diffraction des rayons X, de Raman et de dynamique moléculaire . Les spectres de rayons X du 2-méthyléthylèneglycol-1,1,2,2-D4 et d'autres liquides sont mesurés à température ambiante pour une étude expérimentale et théorique détaillée .
Solvant pour le réactif de couleur à la ninhydrine
Le 2-méthyléthylèneglycol-1,1,2,2-D4 est utilisé comme solvant pour le réactif de couleur à la ninhydrine . La ninhydrine est un produit chimique utilisé pour détecter l'ammoniac ou les amines primaires et secondaires. Lorsqu'elle réagit avec ces amines libres, une couleur bleu foncé ou violette appelée violet de Ruhemann est produite .
Applications industrielles
Le 2-méthyléthylèneglycol-1,1,2,2-D4 a une large gamme d'applications dans les applications industrielles. Il est utilisé dans les encres, les résines, les colorants, les peintures, les revêtements métalliques, les vernis phénoliques, les détergents .
Analyse de l'air
L'air contenant des vapeurs de dérivés d'éthylène glycol comme le 2-méthyléthylèneglycol-1,1,2,2-D4 est aspiré dans du n-heptane à l'aide d'une pompe d'échantillonnage afin que les substances puissent être absorbées puis analysées par chromatographie en phase gazeuse à ionisation de flamme .
Solvant pour diverses utilisations
Le 2-méthyléthylèneglycol-1,1,2,2-D4 est utilisé comme solvant pour diverses utilisations comme les vernis, les colorants, les agents de nettoyage, les revêtements époxy, les peintures, les additifs anti-givrage pour le carburant en aviation et les résines .
Pharmaceutiques et polymères
Le 2-méthyléthylèneglycol-1,1,2,2-D4 est utilisé dans la synthèse de nombreux polymères et produits pharmaceutiques . Il est utilisé en génie et en biologie, agissant comme un liquide de refroidissement, un antigel, un agent anti-givrage dans les gazoducs, des solutions de dégivrage pour les véhicules et les pistes d'aéroport et un cryoprotecteur .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
2-Methoxyethanol-1,1,2,2-D4, also known as deuterated 2-Methoxyethanol, is primarily used as a solvent .
Result of Action
It is known that 2-methoxyethanol, the non-deuterated form of this compound, is toxic to the bone marrow and testicles . It’s important to note that the effects of the deuterated form may differ and more research is needed to understand these effects.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Methoxyethanol-1,1,2,2-D4 are not well-documented in the literature. It is known that most of the substance is oxidized by alcohol dehydrogenase to yield methoxyacetic acid, which is excreted in the urine .
Cellular Effects
The cellular effects of 2-Methoxyethanol-1,1,2,2-D4 are not well-studied. It is known that 2-methoxyethanol, the non-deuterated form, has toxic effects on various proliferating tissues, particularly the hematopoietic and lymphatic organs, the seminiferous epithelium in the testes, and embryonic and fetal tissue in utero .
Molecular Mechanism
The molecular mechanism of action of 2-Methoxyethanol-1,1,2,2-D4 is not well-understood. One pathway involves cleavage of the ether linkage to yield ethylene glycol .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Methoxyethanol-1,1,2,2-D4 in laboratory settings are not well-documented. It has been used in the formation of perovskite films, where it was found that the trace amount of alkylamine ligands added to perovskite solutions can act as nucleation derivatives in an anti-solvent free process .
Dosage Effects in Animal Models
The dosage effects of 2-Methoxyethanol-1,1,2,2-D4 in animal models have not been studied. It is known that 2-methoxyethanol, the non-deuterated form, causes testis damage and can produce malformations and hematological effects such as pancytopenia .
Metabolic Pathways
The metabolic pathways of 2-Methoxyethanol-1,1,2,2-D4 involve oxidation by alcohol dehydrogenase to yield methoxyacetic acid .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2-METHOXYETHANOL-1,1,2,2-D4 can be achieved through the deuteration of 2-methoxyethanol using deuterium oxide as the deuterium source.", "Starting Materials": ["2-methoxyethanol", "deuterium oxide"], "Reaction": ["Step 1: Add 2-methoxyethanol to a reaction vessel", "Step 2: Add deuterium oxide to the reaction vessel", "Step 3: Heat the reaction mixture to a temperature of 80-100°C", "Step 4: Allow the reaction to proceed for a period of 24-48 hours", "Step 5: Cool the reaction mixture to room temperature", "Step 6: Isolate the product by distillation or chromatography"] } | |
Numéro CAS |
138667-25-1 |
Formule moléculaire |
C3H8O2 |
Poids moléculaire |
80.119 |
Nom IUPAC |
1,1,2,2-tetradeuterio-2-methoxyethanol |
InChI |
InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i2D2,3D2 |
Clé InChI |
XNWFRZJHXBZDAG-RRVWJQJTSA-N |
SMILES |
COCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


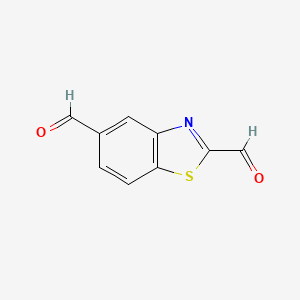
![N-(4-Oxa-1-azabicyclo[3.3.1]non-6-yl)acetamide](/img/structure/B594579.png)


![56,60:2/'/',3/'/'][5,6]fullerene-C60-Ih](/img/structure/B594583.png)
